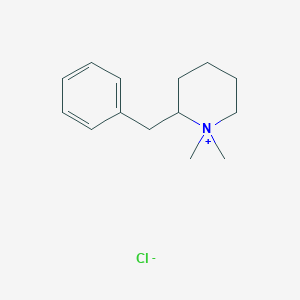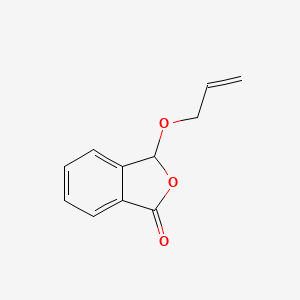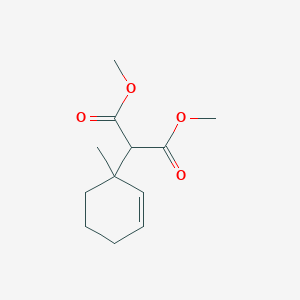![molecular formula C14H28O2Si2 B14590112 (3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one CAS No. 61543-61-1](/img/structure/B14590112.png)
(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes trimethylsilyl groups and a cyclohexanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of cyclohexanone as the starting material, which undergoes a series of reactions including silylation and enolization to introduce the trimethylsilyl groups. The reaction conditions often require the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Applications De Recherche Scientifique
(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Iodide: Used in similar synthetic applications but differs in its reactivity and stability.
Trimethylsilyl Trifluoromethanesulfonate: Another silylating agent with distinct properties and applications.
Trimethylsilylethynylbenzene: Shares the trimethylsilyl group but has a different core structure and reactivity .
Uniqueness
(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one is unique due to its combination of a cyclohexanone core with trimethylsilyl groups, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
61543-61-1 |
|---|---|
Formule moléculaire |
C14H28O2Si2 |
Poids moléculaire |
284.54 g/mol |
Nom IUPAC |
(3R,4R)-3-(1-trimethylsilylethenyl)-4-trimethylsilyloxycyclohexan-1-one |
InChI |
InChI=1S/C14H28O2Si2/c1-11(17(2,3)4)13-10-12(15)8-9-14(13)16-18(5,6)7/h13-14H,1,8-10H2,2-7H3/t13-,14+/m0/s1 |
Clé InChI |
WUODEKAIXYDCKZ-UONOGXRCSA-N |
SMILES isomérique |
C[Si](C)(C)C(=C)[C@@H]1CC(=O)CC[C@H]1O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C(=C)C1CC(=O)CCC1O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
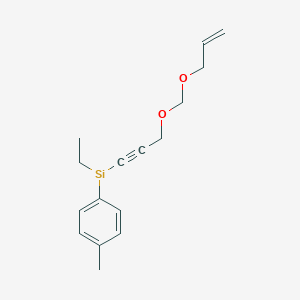
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
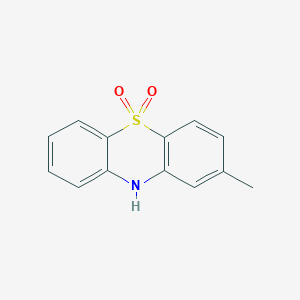

![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
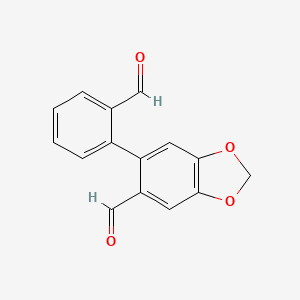
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
